molecular formula C8H18N2O B13195440 N-(1-amino-2-methylpropan-2-yl)butanamide

N-(1-amino-2-methylpropan-2-yl)butanamide

Cat. No.: B13195440
M. Wt: 158.24 g/mol
InChI Key: XSKIUJBAVVZFNW-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)butanamide is a tertiary amide derivative characterized by a butanamide backbone substituted with a branched 1-amino-2-methylpropan-2-yl group. This compound’s structure combines a flexible aliphatic chain with a sterically hindered amine moiety, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)butanamide

InChI

InChI=1S/C8H18N2O/c1-4-5-7(11)10-8(2,3)6-9/h4-6,9H2,1-3H3,(H,10,11)

InChI Key

XSKIUJBAVVZFNW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)butanamide typically involves the reaction of 1-amino-2-methylpropan-2-ol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(1-amino-2-methylpropan-2-yl)butanoic acid.

    Reduction: Formation of N-(1-amino-2-methylpropan-2-yl)butanol.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(1-amino-2-methylpropan-2-yl)butanamide with structurally related compounds, focusing on substituent effects and reported applications:

Compound Key Structural Features Molecular Weight (g/mol) Reported Applications References
This compound Butanamide core with 1-amino-2-methylpropan-2-yl substituent ~158.2 (calculated) Limited direct data; inferred potential as a synthetic intermediate or bioactive scaffold
N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide Branched butenamide with dimethylamino and propyl groups 255.3 (exact mass) Respiratory stimulant (e.g., Prethcamide ingredient); acts on central nervous system
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Butanamide with chloropyridinyl and sulfonamido-pyrimidine substituents 487.9 (calculated) CTPS1 inhibitor for proliferative diseases (e.g., cancer); patented therapeutic candidate

Key Differences and Implications

Substituent Effects on Bioactivity: The chloropyridinyl-sulfonamido substituents in the CTPS1 inhibitor () confer high target specificity for enzymatic inhibition, whereas the 1-amino-2-methylpropan-2-yl group in the target compound may prioritize solubility or metabolic stability due to its steric bulk and amine functionality. The dimethylamino group in Prethcamide’s component () enhances CNS penetration, a property less likely in the target compound due to its primary amine.

Therapeutic Potential: Butanamide derivatives with aromatic heterocycles (e.g., pyrimidine, pyridine) are prioritized in oncology for targeted inhibition . Aliphatic butanamides (e.g., the target compound) are more commonly explored as intermediates or for non-specific biological effects.

Synthetic Accessibility :

  • The target compound’s branched amine group may complicate synthesis compared to linear analogs, requiring specialized coupling reagents or protection-deprotection strategies.

Research Findings and Data Gaps

  • Crystallographic Analysis: Structural analogs like the CTPS1 inhibitor () are often characterized using X-ray crystallography, with refinement tools such as SHELX providing critical insights into binding conformations.
  • Patent Landscape : The CTPS1 inhibitor’s patent (WO 2020/245665, ) highlights the commercial relevance of butanamide derivatives, though the target compound remains unexplored in intellectual property filings.
  • Pharmacokinetic Data : Prethcamide’s butanamide component () demonstrates rapid absorption and short half-life, but analogous data for the target compound are absent.

Biological Activity

N-(1-amino-2-methylpropan-2-yl)butanamide, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various functionalized amino acids and is being explored for its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C7H16N2OC_7H_{16}N_2O. It features an amide functional group, which is known to influence its biological interactions significantly. The presence of the amino and butanamide groups suggests potential interactions with biological targets such as enzymes and receptors.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes. For instance, studies on functionalized amino acids have shown their efficacy in inhibiting GABA transporters (mGATs), which are crucial in regulating neurotransmitter levels in the brain. Specific derivatives have demonstrated significant inhibitory activity against mGAT4, suggesting a potential role in treating neuropathic pain .

3. Anticancer Potential

Compounds with similar amide structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . The potential for this compound to exhibit such activity remains an area for future exploration.

Case Study 1: GABA Transporter Inhibition

A study aimed at synthesizing new functionalized amino acids found that derivatives with structural similarities to this compound were effective in inhibiting GABA uptake in mouse models. Compounds showed significant antinociceptive properties without inducing motor deficits, highlighting their therapeutic potential in neuropathic pain management .

Case Study 2: Antimicrobial Activity

A systematic analysis of antimicrobial compounds derived from marine actinobacteria revealed that many exhibited potent antibacterial effects due to their ability to disrupt microbial membranes and inhibit biofilm formation. While specific data on this compound is sparse, the structural characteristics suggest it could share similar mechanisms of action .

Comparative Analysis of Biological Activities

CompoundActivity TypeMechanism of ActionReference
This compoundPotential GABA inhibitorInhibition of GABA uptake
Similar Amino Acid DerivativeAntimicrobialDisruption of cell membranes
Functionalized Amide CompoundAnticancerInduction of apoptosis

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